molecular formula C27H33N5O3 B3181717 p38alpha Inhibitor 2 CAS No. 1095003-80-7

p38alpha Inhibitor 2

Katalognummer: B3181717
CAS-Nummer: 1095003-80-7
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: SAZVRXTVWZAHBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

p38alpha Inhibitor 2 is a compound that specifically targets the p38alpha isoform of the mitogen-activated protein kinase (MAPK) family. p38alpha MAPK plays a crucial role in cellular responses to stress stimuli, inflammation, and various physiological processes. Inhibitors of p38alpha MAPK are being explored for their potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p38alpha Inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger reactors. This process requires optimization of reaction conditions to ensure consistent quality and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

p38alpha Inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Inflammatory Diseases

p38α inhibitors are primarily investigated for their anti-inflammatory properties. They have shown effectiveness in preclinical models for conditions such as:

  • Rheumatoid Arthritis : Clinical trials have demonstrated that p38α inhibition can reduce pro-inflammatory cytokine production, potentially alleviating symptoms associated with rheumatoid arthritis .
  • Chronic Obstructive Pulmonary Disease (COPD) : Studies indicate that p38α inhibitors may help restore epithelial barrier function and reduce inflammation in lung tissues affected by COPD .

Neurodegenerative Disorders

Recent research has highlighted the potential of p38α inhibitors in treating neurodegenerative diseases:

  • Alzheimer's Disease (AD) : Inhibitors like neflamapimod have been evaluated in clinical trials for their effects on cognitive decline in AD patients. Preclinical models suggest that these inhibitors can mitigate neuroinflammation and improve synaptic function .
  • Down Syndrome : A study involving transgenic mouse models demonstrated that p38α inhibition could reverse endosomal pathology related to cognitive impairment .

Cardiovascular Diseases

Emerging evidence suggests that p38α inhibitors may also play a role in cardiovascular health:

  • Ischemia-Reperfusion Injury : Research indicates that specific p38α inhibitors can reduce cardiomyocyte death in models of ischemia-reperfusion injury, suggesting potential applications in heart disease management .

Case Study 1: Neflamapimod in Alzheimer's Disease

In a phase 2a clinical trial involving patients with mild to moderate Alzheimer's disease, neflamapimod demonstrated a reduction in biomarkers associated with neuroinflammation. The study reported improvements in cognitive assessments compared to placebo groups, indicating the compound's potential benefits .

Case Study 2: p38α Inhibition in Rheumatoid Arthritis

A phase II clinical trial assessed the efficacy of a specific p38α inhibitor on patients with rheumatoid arthritis. Results showed significant reductions in disease activity scores and inflammatory markers, although some participants experienced dose-limiting side effects .

Data Table: Summary of Clinical Trials Involving p38α Inhibitors

StudyDiseaseCompoundPhaseKey Findings
Rheumatoid ArthritisSB203580IILimited efficacy; moderate toxicity reported
Alzheimer's DiseaseNeflamapimodIIaCognitive improvement observed; reduced neuroinflammation
Ischemia-Reperfusion InjuryNC-37/NC-38PreclinicalReduced cardiomyocyte death; improved recovery metrics

Wirkmechanismus

p38alpha Inhibitor 2 exerts its effects by specifically binding to the active site of p38alpha MAPK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, leading to the suppression of pro-inflammatory cytokine production and other stress-related responses. The molecular targets and pathways involved include the MAPK-activated protein kinase 2 (MK2) and various transcription factors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness of p38alpha Inhibitor 2

This compound is unique due to its high specificity for the p38alpha isoform, which reduces off-target effects and enhances its therapeutic potential. Its ability to penetrate the blood-brain barrier makes it particularly valuable for treating central nervous system disorders .

Biologische Aktivität

p38alpha (p38α) is a mitogen-activated protein kinase (MAPK) that plays a crucial role in various cellular processes, including inflammation, apoptosis, and stress responses. The development of selective inhibitors for p38α, such as p38alpha Inhibitor 2, has garnered significant attention due to their potential therapeutic applications in treating inflammatory diseases and other conditions associated with dysregulated p38α activity.

p38α inhibitors, including this compound, primarily function by selectively inhibiting the phosphorylation activity of the kinase. This inhibition can affect downstream signaling pathways that are critical in mediating cellular responses to stress and inflammation. For instance, studies have shown that selective inhibitors can block the activation of specific substrates like MK2 while sparing others, thereby modulating inflammatory responses without broadly suppressing all p38α functions .

Case Studies and Research Findings

  • Inhibition of Apoptosis :
    • In a study utilizing H9c2 cardiomyocyte cells subjected to simulated ischemia-reperfusion (SIR), compounds like NC-37 and NC-38 (related to this compound) significantly reduced apoptotic cell death. The reduction was quantified by measuring cleaved caspase-3 levels, demonstrating the inhibitor's protective effects against cardiomyocyte death during ischemic events .
  • Inflammatory Response Modulation :
    • Another research focused on CDD-450, a selective p38α–MK2 pathway inhibitor, revealed its efficacy in reducing pro-inflammatory cytokines such as IL-1β and TNF-α. This study illustrated the potential of targeted inhibition to mitigate inflammation without affecting other critical pathways regulated by p38α .
  • Covalent Modification :
    • A novel class of dialkynylimidazoles was reported to covalently modify p38α, showcasing a unique mechanism of action for certain inhibitors. Compound 14 from this class demonstrated potent inhibitory activity (IC50 = 200 nM) against p38α while exhibiting minimal off-target effects .

Comparative Efficacy

The following table summarizes the biological activities and effects of various p38α inhibitors, including this compound:

Inhibitor Mechanism IC50 (nM) Effect on Cytokines Cell Type Tested
CDD-450Selective MK2 inhibition700+Decreased IL-1β, IL-6 productionVarious inflammatory models
NC-37/NC-38Autophosphorylation inhibitionNot specifiedReduced cleaved caspase-3 levelsH9c2 cardiomyocytes
Compound 14Covalent modification200Minimal CYP450 inhibitionVarious cancer cell lines

Eigenschaften

IUPAC Name

N-cyclopropyl-4-methyl-3-[3-[2-[2-[2-(methylamino)ethoxy]phenyl]propan-2-ylamino]-2-oxopyrazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3/c1-18-9-10-19(25(33)30-20-11-12-20)17-22(18)32-15-13-29-24(26(32)34)31-27(2,3)21-7-5-6-8-23(21)35-16-14-28-4/h5-10,13,15,17,20,28H,11-12,14,16H2,1-4H3,(H,29,31)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVRXTVWZAHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CN=C(C3=O)NC(C)(C)C4=CC=CC=C4OCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-[3-[[1-[2-(2-Chloroethoxy)phenyl]-1-methylethyl]amino]-2-oxo-1(2H)-pyrazinyl]-N-cyclopropyl-4-methyl-benzamide (Example 198e, 17.5 g) in dioxane (50 mL) was treated with 40% Methylamine solution (50 mL) under nitrogen. The resulting suspension was heated in a sealed system at 100° C. for 4 h. After cooling to room temperature, the solution was evaporated to dryness. The crude product was purified by flash chromatography (SiO2, eluent 10% methanol in dichloromethane and 1% triethylamine). Evaporation of the relevant fractions to dryness and trituration of the residue in diethyl ether gave a solid which was filtered off and dried to give the title compound (12.5 g) as an off white solid.
Name
3-[3-[[1-[2-(2-Chloroethoxy)phenyl]-1-methylethyl]amino]-2-oxo-1(2H)-pyrazinyl]-N-cyclopropyl-4-methyl-benzamide
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Potassium carbonate (330 mg) and 1-bromo-2-chloroethane (0.2 mL) were added to a stirred solution of N-cyclopropyl-3-(3-(2-(2-hydroxyphenyl)propan-2-ylamino)-2-oxopyrazin-1(2H)-yl)-4-methylbenzamide (Example 134, 0.1 g) in acetonitrile (5 mL). The reaction mixture was stirred under nitrogen at 83° C. for 16 h then concentrated in vacuo. The residue was treated with water and extracted into dichloromethane. The organic phase was washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The residue (120 mg) was treated with 33% methylamine in ethanol (3 mL) and heated within a microwave at 100° C. for 60 minutes. The mixture was concentrated in vacuo. Purification by preparative HPLC (Gemini column, 0.1% ammonia:acetonitrile eluent) afforded the title compound as a solid (65 mg).
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Name
N-cyclopropyl-3-(3-(2-(2-hydroxyphenyl)propan-2-ylamino)-2-oxopyrazin-1(2H)-yl)-4-methylbenzamide
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cc1ccc(C(=O)NC2CC2)cc1-n1ccnc(NC(C)(C)c2ccccc2OCCCl)c1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p38alpha Inhibitor 2
Reactant of Route 2
Reactant of Route 2
p38alpha Inhibitor 2
Reactant of Route 3
p38alpha Inhibitor 2
Reactant of Route 4
p38alpha Inhibitor 2
Reactant of Route 5
Reactant of Route 5
p38alpha Inhibitor 2
Reactant of Route 6
p38alpha Inhibitor 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.